2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate
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Overview
Description
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate is an organic compound with the molecular formula C12H14Cl4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine atoms at the 2, 3, 4, and 5 positions, and the carboxyl group is esterified with 2,2-dimethylpropyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate typically involves the esterification of 2,3,4,5-tetrachlorobenzoic acid with 2,2-dimethylpropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate can undergo various chemical reactions, including:
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropyl 2,3,4,5-tetrachlorobenzoate: The compound itself.
2,2-Dimethylpropyl benzoate: A similar ester without the chlorine substitutions.
2,3,4,5-Tetrachlorobenzoic acid: The parent acid without the esterification.
Uniqueness
This compound is unique due to the presence of multiple chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to non-chlorinated analogs .
Properties
CAS No. |
120530-38-3 |
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Molecular Formula |
C12H12Cl4O2 |
Molecular Weight |
330.0 g/mol |
IUPAC Name |
2,2-dimethylpropyl 2,3,4,5-tetrachlorobenzoate |
InChI |
InChI=1S/C12H12Cl4O2/c1-12(2,3)5-18-11(17)6-4-7(13)9(15)10(16)8(6)14/h4H,5H2,1-3H3 |
InChI Key |
JWLUXKDDQJWZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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